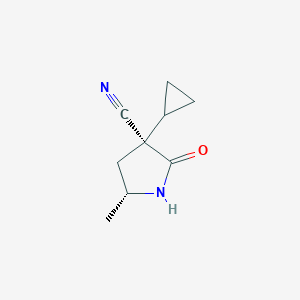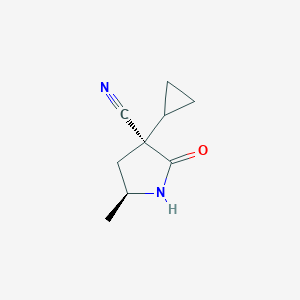
4-Chloro-2-fluoro-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-fluoro-5-nitrobenzaldehyde is an organic compound with the CAS Number: 1639298-89-7 . It has a molecular weight of 203.56 . It is used as an important organic intermediate for synthesizing medicines and pesticides .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H3ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H . The InChI key is IMOCVQHHADWLQG-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is used as an important raw material and intermediate in organic synthesis. It can be involved in various chemical reactions due to its functional groups, which allow for further modifications and derivatizations .
Pharmaceuticals
It serves as an intermediate in the pharmaceutical industry. The presence of chloro, fluoro, and nitro groups can be crucial for the synthesis of various pharmaceutical compounds .
Safety and Hazards
The safety data sheet for 4-Chloro-2-fluoro-5-nitrobenzaldehyde indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Wirkmechanismus
Target of Action
This compound is often used as a building block in organic synthesis, suggesting that its targets could vary depending on the final compound it is used to synthesize .
Mode of Action
As a nitrobenzaldehyde derivative, it may undergo various chemical reactions, such as reduction, acylation, and nucleophilic aromatic substitution . The presence of the nitro group can make the compound a good electrophile, allowing it to participate in reactions with various nucleophiles .
Biochemical Pathways
Nitrobenzaldehydes can potentially interfere with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Its physical and chemical properties, such as its predicted density of 1576±006 g/cm3 and boiling point of 3036±420 °C, may influence its pharmacokinetic behavior .
Result of Action
As a building block in organic synthesis, its effects would largely depend on the final compound it is used to synthesize .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-nitrobenzaldehyde. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-5-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOCVQHHADWLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)







![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)


![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)

